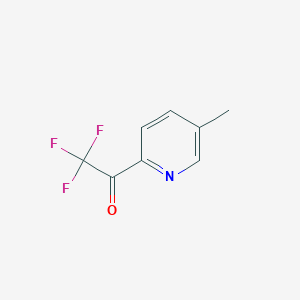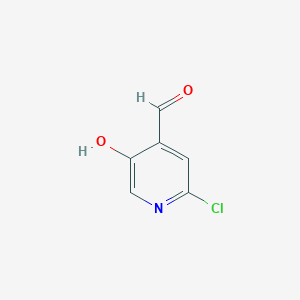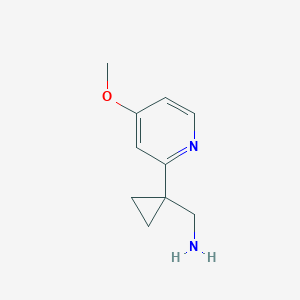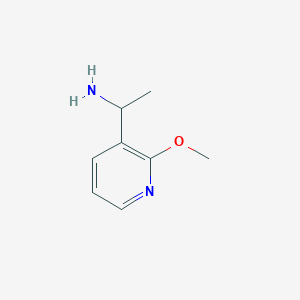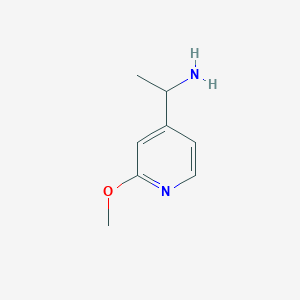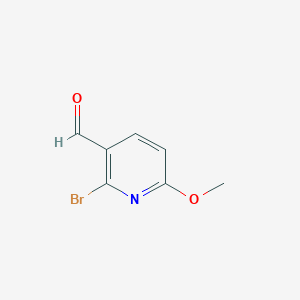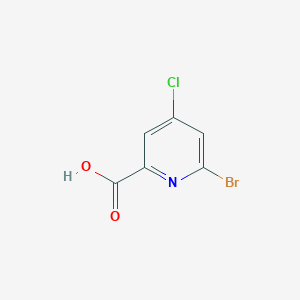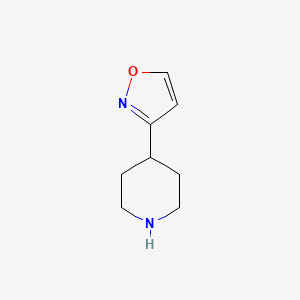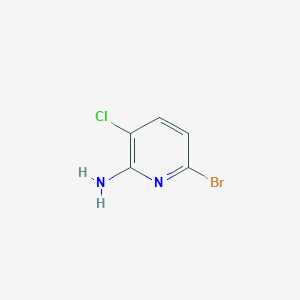![molecular formula C54H84Br2N2O4 B3026766 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 1100243-35-3](/img/structure/B3026766.png)
4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Descripción general
Descripción
“4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone” is a chemical compound with the empirical formula C54H84N2O4Br2 . It is also known as “2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic acid N,N′-bis(2-octyldodecyl) bisimide” and has a molecular weight of 985.06 . It appears as a solid .
Molecular Structure Analysis
The InChI key for this compound is NWRUYRQLNMLUMB-UHFFFAOYSA-N . This key can be used to retrieve more information about the compound’s molecular structure from various chemical databases.Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 985.06 . The compound’s empirical formula is C54H84N2O4Br2 . The InChI key, which can be used to retrieve more information about the compound’s structure, is NWRUYRQLNMLUMB-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis and Sensing Behavior
- Naphthalenediimide Derivatives Synthesis : In the synthesis of larger conjugated molecules, a study encountered an unexpected by-product in the process of constructing 4,5,9,10-tetraamino-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone. This led to the development of novel compounds with unique sensing behavior, especially for anions like fluoride ions (Gu, Wang, Liu, Nie, Ganguly, Li, & Zhang, 2016).
Photovoltaic and Optoelectronic Applications
- Conjugated Polymers for Electronics : Research has shown the potential of naphthalene-diimide-based polymers in electronic applications. For instance, a study explored nonstoichiometric Stille coupling polycondensation to synthesize π-conjugated polymers, indicating potential for n-type electronic devices (Goto, Ando, Ueda, & Higashihara, 2015).
- Two-Photon Absorbing Chromophores : Modification of naphthalene diimide derivatives has been shown to enhance their two-photon absorption properties, expanding their potential use in advanced optoelectronic applications (Lin, Velusamy, Chou, Lin, & Chou, 2010).
Organic Solar Cells and Photovoltaics
- Electron-Accepting Chromophores : Novel compounds based on fluorene and naphthalenediimide have been developed, demonstrating significant potential in solution-processable bulk-heterojunction devices, indicative of applications in organic solar cells (Gupta et al., 2015).
- Organic Semiconductor Electrode for CO2 Capture : A naphthalene bisimide derivative has been tailored for the electrochemical capture and release of CO2 in aqueous electrolytes, suggesting applications in carbon capture technologies (Apaydin et al., 2017).
Biomedical Applications
- Pancreatic Ductal Adenocarcinoma Treatment : A trisubstituted naphthalene diimide compound has shown promise in the treatment of pancreatic ductal adenocarcinoma by targeting cancer genes. This represents a novel approach to cancer treatment (Marchetti et al., 2018).
Propiedades
IUPAC Name |
2,9-dibromo-6,13-bis(2-octyldodecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H84Br2N2O4/c1-5-9-13-17-21-23-27-31-35-41(33-29-25-19-15-11-7-3)39-57-51(59)43-37-46(56)50-48-44(38-45(55)49(47(43)48)53(57)61)52(60)58(54(50)62)40-42(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-38,41-42H,5-36,39-40H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRUYRQLNMLUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CC(CCCCCCCC)CCCCCCCCCC)Br)C1=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H84Br2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732312 | |
| Record name | 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
985.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100243-35-3 | |
| Record name | 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS,9bR)-ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3026684.png)
![6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B3026685.png)
